molecular formula C9H15NO2 B3069910 4-Cyclohexyl-1,3-oxazolidin-2-one CAS No. 1000374-93-5

4-Cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B3069910
CAS No.: 1000374-93-5
M. Wt: 169.22 g/mol
InChI Key: WKYOXJLSXQKOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1,3-oxazolidin-2-one ( 1000374-93-5) is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . As a member of the oxazolidinone family, this scaffold is of significant interest in synthetic and medicinal chemistry research . The 1,3-oxazolidin-2-one core is a recognized pharmacophore, famously exemplified by the antibacterial agent linezolid, and is widely utilized as a chiral auxiliary in stereoselective synthetic transformations . Beyond its established role in synthesis, the oxazolidinone structure is a privileged scaffold for exploring new biological activities. Recent scientific investigations highlight the potential of related structures in diverse areas. For instance, theoretical studies suggest oxazolidin-2-ones can be formed through the catalytic valorization of small molecules like CO2 . Furthermore, structural analogs, such as oxazolidinediones, have been investigated for their potential as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists for metabolic disease research . The oxazolidinone ring has also been incorporated into novel molecular hybrids, demonstrating excellent in vitro antifungal activity against various yeast and filamentous fungi species in preclinical research . These findings underscore the continued research value of the oxazolidin-2-one core in developing new chemical entities and exploring novel mechanisms of action. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYOXJLSXQKOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 4 Cyclohexyl 1,3 Oxazolidin 2 One

Enantioselective and Diastereoselective Control in Auxiliary-Mediated Synthesis

The 4-cyclohexyl-1,3-oxazolidin-2-one auxiliary is a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity in a range of chemical reactions. Its bulky cyclohexyl group plays a pivotal role in directing the approach of incoming reagents, leading to the preferential formation of one stereoisomer over others.

Analysis of Diastereomeric Ratios and Enantiomeric Excess

The effectiveness of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the products formed. In reactions employing this compound, high diastereoselectivities are frequently observed. For instance, in the synthesis of β-lactams via the Staudinger reaction, the use of a chiral oxazolidin-2-one derived from D-mannitol and featuring a cyclohexylidene group resulted in excellent yield and stereoselectivity for the cis-β-lactam. researchgate.net Similarly, high levels of asymmetric induction are reported in alkylation, acylation, and aldol (B89426) reactions, often with diastereomeric excesses greater than 98%. sigmaaldrich.com

In one study, the acylation of a chiral oxazolidinone derived from L-alanine and pivalaldehyde with o-bromobenzoyl chloride yielded a diastereomeric ratio of approximately 3.4:1 in favor of the trans isomer. mdpi.com The table below summarizes the diastereoselectivity observed in the synthesis of various 4,5-disubstituted oxazolidin-2-ones.

Diastereoselectivity in the Synthesis of 4,5-Disubstituted Oxazolidin-2-ones

Entry R Yield (%) Diastereomeric Ratio (syn:anti)
1 Ph 85 >95:5
2 4-MeC6H4 82 >95:5
3 4-MeOC6H4 88 >95:5
4 4-FC6H4 75 >95:5
5 4-ClC6H4 78 >95:5
6 4-BrC6H4 81 >95:5
7 2-Naphthyl 80 >95:5
8 c-Hex 72 90:10
9 i-Pr 65 88:12
10 t-Bu 60 85:15

Factors Influencing Stereoselectivity (e.g., Steric and Electronic Effects of Cyclohexyl Group)

The remarkable stereocontrol exerted by the this compound auxiliary is attributed to a combination of steric and electronic factors. The bulky cyclohexyl group creates a highly differentiated steric environment around the reactive center. This steric hindrance effectively blocks one face of the enolate intermediate, forcing the electrophile to approach from the less hindered face. sigmaaldrich.com

The rigidity of the cyclohexyl ring contributes significantly to the creation of a well-defined chiral pocket. This is in contrast to more flexible substituents, where conformational ambiguities can lead to lower stereoselectivity. The chair conformation of the cyclohexyl ring positions its substituents in a way that maximizes steric differentiation. nih.gov

Furthermore, the electronic properties of the oxazolidinone ring system itself play a role. The carbonyl group and the nitrogen atom influence the geometry and reactivity of the attached N-acyl group, which in turn affects the facial bias during reactions. The interplay between the steric demands of the cyclohexyl group and the electronic nature of the oxazolidinone core is crucial for achieving high levels of stereochemical control. sigmaaldrich.comnih.gov

Chiral Induction Models and Mechanisms

The predictable stereochemical outcomes observed with this compound have led to the development of well-accepted models for chiral induction. These models help to rationalize and predict the stereochemistry of the products.

Elucidation of Diastereoface Selection

The most widely accepted model for explaining the diastereoface selection in reactions involving N-acylated oxazolidinone auxiliaries is based on the formation of a chelated intermediate. In the presence of a Lewis acid, the carbonyl oxygen of the N-acyl group and the oxygen atom of the oxazolidinone ring coordinate to the metal center, forming a rigid, five-membered chelate ring.

This chelation, combined with the steric bulk of the 4-substituent (in this case, the cyclohexyl group), effectively blocks one face of the enolate. The cyclohexyl group orients itself to minimize steric interactions, thereby directing the electrophile to the opposite, more accessible face. This leads to the observed high diastereoselectivity. nih.gov

Role of the Cyclohexyl Moiety in Chiral Environment Generation

The cyclohexyl group is instrumental in creating the specific chiral environment responsible for high stereoselectivity. Its large size and defined conformational preference establish a clear and predictable steric bias. The chair conformation of the cyclohexane (B81311) ring projects a significant steric shield on one side of the molecule, effectively dictating the trajectory of incoming reagents. nih.gov

The rigidity of the cyclohexyl group, as compared to more flexible acyclic substituents, is a key advantage. This rigidity ensures that the chiral environment remains well-defined throughout the course of the reaction, minimizing the formation of undesired stereoisomers that could arise from conformational flexibility. The predictable orientation of the cyclohexyl group allows for the reliable formation of a single major diastereomer. sigmaaldrich.com

Conformational Analysis of this compound and its Influence on Stereochemical Outcome

The conformation of the this compound auxiliary and its derivatives is a critical determinant of the stereochemical outcome of a reaction. The spatial arrangement of the atoms directly influences the accessibility of the reactive sites.

The five-membered oxazolidinone ring is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.com The specific conformation adopted is influenced by the substituents on the ring. The bulky cyclohexyl group at the 4-position plays a significant role in dictating the preferred conformation of the heterocyclic ring.

The conformation of the N-acyl chain is also crucial. The orientation of the carbonyl group and the enolate double bond relative to the chiral auxiliary determines which face is shielded. X-ray crystallographic studies of N-acylated oxazolidinones have provided valuable insights into the preferred conformations that lead to high diastereoselectivity. These studies often reveal a conformation where the carbonyl group of the acyl chain is oriented away from the bulky 4-substituent, which is consistent with the models for diastereoface selection. sigmaaldrich.com The stereochemical inversion within a cyclohexyl linker in other molecular systems has been shown to significantly impact conformational rigidity and binding modes, highlighting the importance of the cyclohexyl group's stereochemistry. nih.gov

Stereochemical Resolution Techniques Applied to Oxazolidinones

The enantiomeric purity of chiral auxiliaries and intermediates like this compound is paramount for their effective application in asymmetric synthesis. Consequently, various stereochemical resolution techniques have been developed and applied to the broader class of oxazolidinones to separate racemic mixtures into their constituent enantiomers. These methods primarily include chromatographic techniques, such as capillary electrophoresis and high-performance liquid chromatography, as well as preferential crystallization and enzymatic resolution.

Chromatographic and Electrophoretic Methods

Capillary electrophoresis (CE) has proven to be a highly efficient method for the chiral separation of neutral oxazolidinone analogs, offering advantages such as short analysis times and low consumption of samples and reagents. nih.gov A key strategy in the CE separation of neutral enantiomers involves the use of charged chiral selectors, most commonly cyclodextrin (B1172386) (CD) derivatives. nih.govnih.gov

A comparative study investigated the enantioseparation of four neutral oxazolidinones and two related thio-analogs using nine different anionic cyclodextrins as chiral selectors in a phosphate (B84403) buffer. nih.govnih.govmdpi.com The research highlighted that the choice of cyclodextrin, including its cavity size, type of substituent, and degree of substitution, significantly impacts the resolution and even the enantiomer migration order (EMO). nih.gov

Among the tested selectors, the single-isomer heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was found to be the most effective, achieving the highest enantioresolution for five of the six compound pairs studied. nih.govresearchgate.net The study observed that minute structural differences among the oxazolidinone analytes, as well as the specific characteristics of the cyclodextrin used, could lead to reversals in the enantiomer migration order, underscoring the fine-tuning capabilities of CDs in achieving chiral recognition. nih.govresearchgate.net

The table below summarizes the findings from the capillary electrophoresis study on oxazolidinone analogs.

Table 1: Enantioseparation of Oxazolidinone Analogs using Anionic Cyclodextrins in Capillary Electrophoresis

Analyte Most Effective Chiral Selector Key Observations
Oxazolidinone Analog 1 Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) Cavity-size-dependent EMO reversal observed.
Oxazolidinone Analog 2 Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) Generally poor chiral interactions with most tested CDs.
Oxazolidinone Analog 3 Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) Low selectivities observed with most tested CDs.

| Oxazolidinone Analog 4 | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | EMO reversal noted with SBE-β-CD and HDMS-β-CD. |

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful and widely used technique for enantiomeric separation. mdpi.com For heterocyclic compounds like oxazolidinones, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) and polysaccharide derivatives are often employed. mdpi.comresearchgate.net These phases offer complex chiral recognition environments through various interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, enabling the separation of a wide range of enantiomers. researchgate.net

Crystallization-Based Resolution

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—physical mixtures of separate crystals of the two enantiomers. This method avoids the need for a chiral resolving agent. Research on oxazolidinone derivatives has shown that this technique's feasibility is highly sensitive to the compound's specific structure. researchgate.net

For instance, (±)-5-hydroxymethyl-2-oxazolidinone was successfully resolved by preferential crystallization from an isopropanol (B130326) solution, as it was found to form a conglomerate. researchgate.net In contrast, its positional isomer, (±)-4-hydroxymethyl-2-oxazolidinone, crystallizes as a racemic compound (a solid phase where both enantiomers are present in equal ratios within the same crystal lattice), making it unsuitable for this resolution method. researchgate.net This stark difference highlights how a minor change in molecular structure—the position of the hydroxymethyl group—can fundamentally alter the crystalline nature of the racemate and dictate the applicable resolution strategy. researchgate.net

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to differentiate between enantiomers in a racemic mixture. This technique, often a type of kinetic resolution, involves an enzyme selectively catalyzing the transformation of one enantiomer while leaving the other unreacted, allowing for their subsequent separation.

Studies have been conducted on the enzymatic resolution of 2-oxazolidinone (B127357) esters, demonstrating the potential of biocatalysis in this area. amanote.com Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. amanote.comnih.gov In the context of oxazolidinones, an enzyme could, for example, selectively hydrolyze one enantiomer of an esterified oxazolidinone derivative, resulting in a mixture of an unreacted ester enantiomer and a hydrolyzed alcohol enantiomer, which can then be separated by standard chemical methods. The high selectivity of enzymes often leads to products with very high enantiomeric excess. nih.gov

Applications of 4 Cyclohexyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric Alkylation Reactions Mediated by 4-Cyclohexyl-1,3-oxazolidin-2-one

The use of chiral oxazolidinones, such as this compound, as chiral auxiliaries is a well-established and reliable method for asymmetric alkylation. researchgate.netrsc.org This strategy is particularly valuable in the early stages of drug development due to its efficiency in creating enantiomerically pure compounds. rsc.orgwikipedia.org The process typically involves the acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile. harvard.edu The bulky substituent on the oxazolidinone directs the approach of the electrophile, leading to a high degree of stereocontrol. wikipedia.org

The general procedure involves deprotonation of an N-acyl-4-cyclohexyl-1,3-oxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The subsequent alkylation with an alkyl halide proceeds with high diastereoselectivity. The chiral auxiliary is then typically cleaved to yield the desired chiral carboxylic acid, alcohol, or other functional group. harvard.edu The efficiency and high diastereoselectivity of this method have made it a cornerstone in the total synthesis of numerous biologically active natural products. researchgate.netrsc.org

Table 1: Asymmetric Alkylation using 4-Substituted Oxazolidinone Auxiliaries

Auxiliary Electrophile (R²X) Product (R²) Yield (%) Diastereomeric Ratio
4-Phenyl Benzyl (B1604629) bromide Benzyl 80 >99:1
4-Phenyl Ethyl iodide Ethyl 83 >99:1
4-Phenyl n-Butyl iodide n-Butyl 70 >99:1
4-Isopropyl Benzyl bromide Benzyl 89 >99:1
4-Isopropyl Ethyl iodide Ethyl 88 >99:1

Data derived from studies on various 4-substituted oxazolidinones, demonstrating the general utility of this class of auxiliaries. harvard.edu

Diastereoselective Aldol (B89426) Reactions Utilizing this compound Derivatives

Chiral oxazolidinones are widely utilized in stereoselective aldol reactions, a powerful method for constructing two adjacent stereocenters simultaneously. wikipedia.org The reaction between a chiral enolate derived from an N-acyl-4-cyclohexyl-1,3-oxazolidin-2-one and an aldehyde proceeds through a cyclic transition state, often rationalized by the Zimmerman-Traxler model, to afford β-hydroxy carbonyl compounds with high diastereoselectivity. williams.eduyoutube.com

The stereochemical outcome is influenced by the geometry of the enolate (E or Z) and the nature of the metal cation and Lewis acids used. acs.org For instance, boron enolates, generated using dicyclohexylboron chloride or dibutylboron triflate, typically lead to the formation of syn-aldol products. wikipedia.org In contrast, magnesium halide-catalyzed reactions can favor the formation of anti-aldol adducts with high diastereoselectivity (up to 32:1 dr). nih.gov These reactions are operationally simple and can often be performed under ambient conditions. nih.gov The resulting aldol products are key intermediates in the synthesis of various natural products. nih.govresearchgate.net

Table 2: Diastereoselective Aldol Reactions with Chiral Oxazolidinone Auxiliaries

Enolate Source Aldehyde Product Type Diastereomeric Ratio (dr)
Boron enolate of N-propionyl oxazolidinone Benzaldehyde syn-aldol High
Magnesium halide catalysis Various aldehydes anti-aldol Up to 32:1

Data illustrates the tunability of diastereoselectivity based on reaction conditions. wikipedia.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder) with this compound Adducts

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over regio- and stereochemistry. wikipedia.orgmdpi.commasterorganicchemistry.com When α,β-unsaturated N-acyloxazolidinones are used as dienophiles, the chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched products. acs.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile. wikipedia.org

Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to lock the conformation of the N-acyl group, thereby maximizing stereodifferentiation. acs.org This approach has been successfully applied to both intermolecular and intramolecular Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic systems. researchgate.net The resulting cycloadducts can be further elaborated, and the chiral auxiliary can be removed, making this a valuable strategy in natural product synthesis. researchgate.netwikipedia.org

Asymmetric Michael Additions Directed by this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org When chiral N-enoyl-oxazolidinones serve as the Michael acceptor, the chiral auxiliary can effectively control the stereochemistry of the addition. researchgate.netscielo.org.mx

The reaction involves the 1,4-addition of a nucleophile to the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org Various nucleophiles, including organocuprates (Gilman reagents), enamines, and thiolates, can be employed. masterorganicchemistry.comlibretexts.org The steric bulk of the cyclohexyl group in this compound directs the incoming nucleophile to the opposite face of the double bond, resulting in high diastereoselectivity. researchgate.netscielo.org.mx This method has proven effective in synthesizing a variety of chiral compounds. nih.govresearchgate.net

Other Asymmetric Transformations (e.g., Cyclopropanations, Allylations)

Beyond the more common applications, this compound and related auxiliaries have been employed in other important asymmetric transformations.

Asymmetric Cyclopropanation: The synthesis of chiral cyclopropanes is of great interest as this motif is present in many biologically active molecules. wiley-vch.de Asymmetric cyclopropanation can be achieved using chiral auxiliaries to direct the stereochemical outcome. While specific examples detailing this compound in cyclopropanation are less common, the general principle of using chiral auxiliaries to control the approach of a carbene or carbenoid to an alkene is well-established. wiley-vch.delookchem.comnih.gov

Asymmetric Allylations: The allylation of chiral enolates derived from N-acyl-4-cyclohexyl-1,3-oxazolidin-2-one with allyl halides provides a route to chiral molecules containing an allyl group. The stereoselectivity of the allylation is controlled by the chiral auxiliary in a manner similar to alkylation reactions. williams.edu

Synthetic Utility as Chiral Building Blocks in the Total Synthesis of Complex Molecules

Synthesis of Non-natural Amino Acid Derivatives

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutic agents and probes for studying biological systems. nih.govdurham.ac.uknih.gov this compound and its phenyl-substituted counterpart have been instrumental in the asymmetric synthesis of these valuable building blocks. researchgate.net

A common strategy begins with the Michael addition of a nucleophile to an N-cinnamoyl oxazolidinone derivative. researchgate.net This establishes one stereocenter. Subsequent steps, such as azidation followed by reduction, introduce the amino group with control over the second stereocenter. researchgate.net Finally, cleavage of the auxiliary yields the desired non-natural amino acid. This methodology has been used to synthesize highly conformationally constrained α-amino acids with high stereoselectivity (>90% de). researchgate.net These unusual amino acids can confer unique properties to peptides, enhancing their stability, binding affinity, and biological activity. researchgate.netnih.gov

Enantioselective Construction of Natural Product Precursors

The utility of this compound is prominently demonstrated in the asymmetric synthesis of key precursors for complex natural products. By temporarily attaching the auxiliary to an achiral substrate, chemists can direct subsequent bond formations with a high degree of stereocontrol.

A notable application is in the synthesis of a key fragment for the Lycopodium alkaloid (+)-paniculatine. In a reported synthesis, an N-acyl derivative of the oxazolidinone is used to introduce a crucial stereocenter via a diastereoselective alkylation reaction. This strategic use of the auxiliary early in the synthetic sequence establishes the absolute stereochemistry that is carried through to the final natural product. The predictable stereochemical outcome is a hallmark of Evans-type auxiliaries, where the bulky substituent, in this case, a cyclohexyl group, effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

The effectiveness of this strategy has been showcased in the assembly of various complex molecular architectures. For instance, in the approach to the tetracyclic scaffold of natural products like magellanine (B1213760) and magellaninone, related chiral auxiliaries guide the formation of stereocenters that are foundational to the intricate ring systems. nih.gov The reliability of this method makes it a go-to strategy in the initial phases of drug discovery and total synthesis planning.

Table 1: Examples of Natural Product Precursor Synthesis

Target Precursor Key Reaction Step Auxiliary Used Diastereomeric Ratio (d.r.) Ref.
(+)-Paniculatine Fragment Asymmetric Alkylation (4R,5S)-4-cyclohexyl-1,3-oxazolidin-2-one >95:5 nih.gov
Chiral BCP Intermediate Asymmetric Alkylation (S)-4-benzyl-1,3-oxazolidin-2-one >95:5 nih.gov

This table presents examples of how chiral oxazolidinones are used to create precursors for natural products. The high diastereomeric ratios indicate excellent stereochemical control.

Preparation of Multi-Stereocenter-Containing Systems

A significant challenge in organic synthesis is the construction of molecules with multiple, well-defined stereocenters. The this compound auxiliary is instrumental in addressing this challenge, not only by setting the configuration of a new stereocenter but also by preserving the integrity of existing ones during subsequent transformations. figshare.com

The primary method for generating new stereocenters is through the diastereoselective reactions of N-acylated oxazolidinone enolates. These reactions include alkylations, aldol additions, and Michael additions. The stereochemical outcome is reliably predicted by the model originally proposed by David A. Evans, where the Z-enolate formed preferentially adopts a conformation that minimizes steric interactions, thereby exposing one face to electrophilic attack.

In 2019, a protocol for synthesizing chiral bicyclo[1.1.1]pentanes (BCPs) with an adjacent stereocenter utilized an oxazolidinone auxiliary. nih.gov The N-acylated oxazolidinone was deprotonated to form the corresponding enolate, which was then trapped with various electrophiles. nih.gov This process yielded the desired α-substituted BCPs in good yields and with excellent diastereoselectivity, demonstrating the auxiliary's effectiveness in controlling the stereochemistry at the α-position. nih.gov The choice of the auxiliary's substituent was found to be critical for the reaction's efficiency. nih.gov

Table 2: Diastereoselective Reactions for Multi-Stereocenter Systems

Reaction Type Electrophile Auxiliary Configuration Diastereomeric Ratio (d.r.) Ref.
Alkylation Alkyl Halide (S)-configuration >98:2 nih.gov
Aldol Addition Aldehyde (4R,5S)-configuration >95:5 researchgate.net

This table illustrates the high diastereoselectivity achieved in various C-C bond-forming reactions controlled by the chiral auxiliary, enabling the construction of multiple stereocenters.

Auxiliary Cleavage and Recycling Methodologies

A crucial feature of a successful chiral auxiliary is its ability to be removed cleanly and efficiently from the chiral product without causing racemization or other unwanted side reactions. Furthermore, the economic viability of large-scale synthesis often depends on the ability to recover and reuse the expensive auxiliary. The this compound auxiliary performs well in both regards.

The N-acyl bond is typically cleaved under mild conditions, which vary depending on the desired functionality in the final product. The choice of cleavage reagent determines whether the product is an acid, ester, alcohol, or aldehyde.

Common Cleavage Methods:

To form Carboxylic Acids: Saponification using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) and hydrogen peroxide, is a widely used and mild method.

To form Esters: Alcoholysis with alkoxides, such as sodium methoxide (B1231860) in methanol, or using Lewis acids like titanium(IV) isopropoxide with an alcohol, provides the corresponding esters.

To form Alcohols: Reduction of the acyl group with reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol.

To form Aldehydes: More specialized reduction conditions, often involving conversion to a Weinreb amide followed by reduction, can be used to obtain aldehydes.

Table 3: Summary of Auxiliary Cleavage Methods

Desired Product Reagent(s) Typical Conditions
Carboxylic Acid Lithium Hydroperoxide (LiOOH) THF/H₂O, 0 °C
Methyl Ester Sodium Methoxide (NaOMe) Methanol, 0 °C to RT
Benzyl Ester Benzyl alcohol, Ti(OPr-i)₄ Toluene, heat
Primary Alcohol Lithium Borohydride (LiBH₄) THF or Et₂O, 0 °C

This table outlines standard protocols for the cleavage of the N-acyl oxazolidinone, leading to different functional groups in the final product while allowing for the recovery of the auxiliary.

Mechanistic Elucidations of Reactions Involving 4 Cyclohexyl 1,3 Oxazolidin 2 One

Reaction Pathway Determinations in Synthesis and Transformation

The synthetic utility of 4-cyclohexyl-1,3-oxazolidin-2-one is most prominently displayed in the diastereoselective functionalization of the N-acyl group. The generally accepted reaction pathway for transformations such as alkylation and aldol (B89426) additions involves the formation of a specific enolate isomer, which then reacts with an electrophile under strict stereocontrol imposed by the chiral auxiliary.

A key transformation involving this auxiliary is the asymmetric alkylation of an N-acyl moiety. The process begins with the acylation of the this compound, for instance, with propionyl chloride, to form the corresponding N-propionyl imide. Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide, at low temperatures leads to the formation of a rigid, chelated (Z)-enolate. williams.edu The chelation between the metal cation of the base, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring fixes the conformation of the molecule.

The subsequent alkylation reaction with an electrophile, for example, an alkyl halide, proceeds via attack on the enolate. The bulky cyclohexyl group at the C4 position effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered opposite face. williams.edu This facial bias is the cornerstone of the high diastereoselectivity observed in these reactions. After the alkylation step, the newly formed chiral center in the acyl chain is secured. The final step in the synthetic sequence is the removal of the chiral auxiliary, typically through hydrolysis or alcoholysis, to yield the desired enantiomerically enriched carboxylic acid or ester, while the auxiliary can be recovered and reused.

Another significant transformation is the asymmetric aldol reaction. The N-acyl derivative of this compound can be converted into its corresponding boron or titanium enolate. The stereochemical outcome of the aldol addition is highly dependent on the reaction conditions, including the choice of Lewis acid and base. researchgate.net For instance, in boron-mediated aldol reactions, the formation of a six-membered ring transition state is proposed, where the aldehyde coordinates to the boron atom. The conformation of this transition state is influenced by the steric demands of the cyclohexyl group, leading to the preferential formation of one diastereomer. By judiciously selecting the reagents and reaction conditions, it is possible to selectively generate different stereoisomers of the β-hydroxy carbonyl product. researchgate.net

The synthesis of the oxazolidinone ring itself can be achieved through various routes. One approach involves the reaction of a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent. For this compound, the precursor would be (S)-2-amino-2-cyclohexylethanol or its (R)-enantiomer.

Catalytic Cycle Analysis and Role of Transition Metal Complexes

While many reactions employing this compound as a chiral auxiliary are stoichiometric in nature, transition metal catalysis can play a significant role in certain transformations. The involvement of transition metal complexes is particularly relevant in catalytic asymmetric reactions where the chiral information from the auxiliary is amplified.

In the context of asymmetric aldol reactions, the use of transition metal Lewis acids is crucial. For example, titanium(IV) chloride (TiCl4) is often used to generate titanium enolates of N-acyl oxazolidinones. The catalytic cycle, in a broader sense, can be envisioned as the coordination of the Lewis acid to the carbonyl groups of the N-acyl imide, which enhances the acidity of the α-protons and facilitates enolate formation upon addition of a base. The Lewis acid remains associated with the enolate and activates the incoming electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen. This coordination organizes the transition state, and after the carbon-carbon bond formation, the metal alkoxide product releases the Lewis acid for subsequent turnovers, although in many laboratory-scale applications, stoichiometric amounts of the Lewis acid are employed. researchgate.net

Below is an illustrative data table showing the effect of different Lewis acids on the diastereoselectivity of an aldol reaction using an N-propionyl oxazolidinone auxiliary, which is analogous to the behavior expected for the 4-cyclohexyl derivative.

EntryLewis AcidBaseAldehydeDiastereomeric Ratio (syn:anti)
1Bu₂BOTfEt₃NBenzaldehyde>95:5
2TiCl₄TMEDABenzaldehyde10:90
3Sn(OTf)₂N-EthylpiperidineBenzaldehyde>95:5

This table is illustrative and based on typical results for Evans-type oxazolidinones.

Transition State Modeling and Analysis of Stereochemical Induction

The stereochemical outcome of reactions mediated by this compound is rationalized through the analysis of transition state models. The predictable nature of the stereochemical induction is a direct consequence of the well-defined, low-energy transition state conformations.

For asymmetric alkylations, the widely accepted model involves the formation of a chelated (Z)-enolate. williams.edu The planarity of the enolate system, combined with the fixed spatial orientation of the cyclohexyl group, creates a significant steric bias. The transition state model for the alkylation of the sodium enolate of N-propionyl-4-cyclohexyl-1,3-oxazolidin-2-one with an alkyl halide would show the alkyl halide approaching from the face opposite to the bulky cyclohexyl group. The chair-like conformation of the cyclohexyl ring further extends its steric influence, effectively blocking one hemisphere of the reactive enolate.

In the case of asymmetric aldol reactions, the Zimmerman-Traxler model is often invoked to explain the observed stereoselectivity. For a boron-mediated aldol reaction, a six-membered, chair-like transition state is proposed. In this model, the enolate, the boron atom, and the aldehyde are organized in a cyclic arrangement. To minimize steric interactions, the substituents on the enolate and the aldehyde will preferentially occupy equatorial positions. The cyclohexyl group on the oxazolidinone ring will also adopt a pseudo-equatorial orientation, thereby directing the facial selectivity of the aldehyde's approach to the enolate.

Computational studies on related oxazolidinone systems have provided further insights into the energies of various possible transition states, confirming that the experimentally observed major diastereomer arises from the lowest energy transition state pathway. These models highlight the importance of minimizing steric clashes, such as 1,3-diaxial-like interactions within the transition state assembly. The conformational rigidity of the cyclohexyl group in the 4-position of the oxazolidinone ring plays a crucial role in establishing a well-defined and predictable stereochemical environment. The trans conformation of a cyclohexyl group in a linker has been shown to result in a more rigid and extended conformation compared to its cis counterpart, which can influence binding and reactivity. nih.gov

The following table summarizes the key features of the transition state model for the alkylation of an N-acyl-4-cyclohexyl-1,3-oxazolidin-2-one.

FeatureDescription
Enolate Geometry(Z)-enolate is formed.
ChelationThe metal cation (e.g., Li⁺, Na⁺, Bu₂B⁺) chelates to the enolate oxygen and the oxazolidinone carbonyl oxygen.
Role of Cyclohexyl GroupActs as a steric directing group, blocking one face of the enolate.
Electrophile ApproachThe electrophile approaches from the less sterically hindered face, opposite to the cyclohexyl group.
Transition State ConformationA chair-like six-membered ring for aldol reactions (Zimmerman-Traxler model).

Computational Chemistry Studies on 4 Cyclohexyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic landscape of molecules. For 4-cyclohexyl-1,3-oxazolidin-2-one, these calculations would typically be performed using a basis set such as 6-31G* to ascertain key structural parameters and electronic properties.

Detailed findings from dedicated computational studies on the specific structural and electronic properties of this compound are not extensively available in the public domain. However, based on the principles of quantum chemistry, a theoretical analysis would involve the optimization of the molecule's geometry to find its lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles.

Electronic property calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites.

Table 1: Theoretical Calculated Properties for 4-Substituted-1,3-oxazolidin-2-ones (Illustrative)

Property 4-Phenyl-1,3-oxazolidin-2-one 4-Isopropyl-1,3-oxazolidin-2-one This compound (Predicted)
HOMO Energy (eV) Data not available Data not available Predicted to be similar to analogous structures
LUMO Energy (eV) Data not available Data not available Predicted to be similar to analogous structures
HOMO-LUMO Gap (eV) Data not available Data not available Predicted to be a key determinant of reactivity

Reaction Pathway Modeling and Energy Profile Calculations

The modeling of reaction pathways is a powerful application of computational chemistry, allowing for the investigation of reaction mechanisms and the determination of activation energies. For reactions involving this compound, such as N-acylation followed by an aldol (B89426) reaction, computational modeling could identify the transition state structures and calculate the energy barriers for each step.

This analysis helps in understanding the kinetics of the reaction and predicting the most favorable reaction pathway. For instance, in an aldol addition, two diastereomeric transition states are possible, leading to different stereochemical outcomes. Energy profile calculations would quantify the energy difference between these transition states, providing a basis for predicting the diastereoselectivity of the reaction. While general principles of such modeling are well-established, specific studies detailing the reaction pathways and energy profiles for reactions of this compound are not readily found in the literature.

Prediction of Reactivity and Stereoselectivity Based on Computational Models

Building upon the structural, electronic, and reaction pathway data, computational models can predict the reactivity and stereoselectivity of this compound in various chemical transformations. The stereochemical outcome of reactions employing this chiral auxiliary is largely dictated by the steric hindrance imposed by the C4-cyclohexyl group, which directs the approach of incoming reagents.

Computational models, such as those based on transition state theory, can quantify the steric and electronic interactions that govern this facial selectivity. By comparing the energies of the competing diastereomeric transition states, a theoretical prediction of the diastereomeric excess (d.e.) can be made. These predictions are invaluable for designing new synthetic strategies and for optimizing reaction conditions to achieve higher stereoselectivity. However, specific computational models and their predictive outcomes for this compound have not been detailed in the available scientific literature.

Conformational Landscape Analysis and its Influence on Molecular Behavior

The conformational flexibility of the cyclohexyl group and the oxazolidinone ring is a critical factor influencing the molecular behavior of this compound. A thorough conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the one connecting the cyclohexyl ring to the oxazolidinone core.

This analysis would identify the various low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The dominant conformation(s) will ultimately determine the effective shape of the molecule and, consequently, how it interacts with other reactants. For instance, the orientation of the cyclohexyl ring in the most stable conformer is expected to be the primary determinant of the stereochemical outcome in asymmetric reactions. While the principles of conformational analysis are clear, a specific and detailed conformational landscape analysis for this compound is not present in the reviewed literature.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Phenyl-1,3-oxazolidin-2-one

Advanced Analytical Methodologies for 4 Cyclohexyl 1,3 Oxazolidin 2 One Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 4-cyclohexyl-1,3-oxazolidin-2-one, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for both the cyclohexyl and the oxazolidinone ring protons. Generally, the protons of the cyclohexyl group appear as a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm. libretexts.org The proton at the C4 position of the oxazolidinone ring, being adjacent to both the cyclohexyl group and a nitrogen atom, will resonate at a lower field. The protons on the C5 of the oxazolidinone ring, being adjacent to an oxygen atom, will also be deshielded. The N-H proton of the oxazolidinone ring typically appears as a broad singlet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon (C2) of the oxazolidinone ring is the most deshielded, appearing at a chemical shift of approximately 158-160 ppm. nih.gov The carbons of the cyclohexyl ring will resonate in the range of 25-40 ppm. wisc.edu The C4 and C5 carbons of the oxazolidinone ring will have distinct chemical shifts due to their different heteroatom attachments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~158-160
C4~3.5-4.0~60-65
C5~4.0-4.5~70-75
Cyclohexyl-CH~1.6-1.8~35-40
Cyclohexyl-CH₂~1.0-1.5~25-30
NH~5.0-6.0 (broad)-

Note: These are approximate values and can vary based on the solvent and experimental conditions.

While 77Se NMR is a specialized technique for the chiral discrimination of selenium-containing compounds and not directly applicable to this compound itself, other advanced NMR techniques are crucial for its stereochemical elucidation. nih.govnih.gov

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. A COSY spectrum reveals proton-proton coupling, helping to establish the connectivity within the cyclohexyl and oxazolidinone rings. researchgate.net A NOESY experiment, on the other hand, identifies protons that are close in space, which is critical for determining the relative stereochemistry of the substituents on the oxazolidinone ring. libretexts.org For instance, a NOE correlation between the proton at C4 and a specific proton on the cyclohexyl ring can confirm their cis or trans relationship.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. nih.gov Electron Ionization (EI) is a common method used for this purpose.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for oxazolidinones involve the cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of the cyclohexyl group, or cleavage of the oxazolidinone ring. nih.govlibretexts.orglibretexts.org The presence of nitrogen means the molecular ion will have an odd mass-to-charge ratio, following the nitrogen rule. utexas.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity of Fragment
169[M]⁺ (Molecular Ion)
86[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
56[C₄H₆N]⁺ (Fragment from oxazolidinone ring cleavage)

X-ray Crystallography for Absolute Configuration Determination and Detailed Conformational Studies

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules like this compound. mdpi.com By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, providing precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. st-andrews.ac.uk This technique is particularly important for confirming the stereochemistry at the C4 position.

The conformation of the oxazolidinone ring and the orientation of the cyclohexyl substituent can also be studied in detail. st-andrews.ac.uk While no specific crystal structure for this compound is readily available in public databases, the structures of many related oxazolidinone derivatives have been determined, providing a solid basis for understanding its solid-state conformation.

Chromatographic Techniques for Purity and Enantiomeric/Diastereomeric Excess Analysis (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric or diastereomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. mdpi.comsemmelweis.hu This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of oxazolidinone analogs. nih.govnih.govsemmelweis.hu The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol (B130326) or a polar organic solvent, is critical for achieving good separation. nih.govsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO₂).

Table 3: Common Chiral Stationary Phases for Oxazolidinone Separation

Chiral Stationary PhaseType
Chiralpak IA, IB, ICPolysaccharide-based (amylose/cellulose derivatives)
Chiralcel OD, OJPolysaccharide-based (cellulose derivatives)
Lux Cellulose/AmylosePolysaccharide-based

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in this compound. libretexts.org The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different bonds.

The most prominent absorption band will be the C=O stretching of the cyclic carbamate (B1207046) (oxazolidinone ring), which typically appears in the region of 1750-1700 cm⁻¹. pressbooks.pub The N-H stretching vibration will be observed as a band around 3300-3200 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group will appear just below 3000 cm⁻¹. The C-O stretching within the oxazolidinone ring will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). researchgate.netvscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
Amide (cyclic)N-H stretch~3300-3200
AlkaneC-H stretch~2950-2850
Carbonyl (cyclic carbamate)C=O stretch~1750-1700
AmineC-N stretch~1200-1000
Ether (cyclic)C-O stretch~1100-1000

Emerging Research Directions and Future Perspectives for 4 Cyclohexyl 1,3 Oxazolidin 2 One

Development of Novel and More Efficient Synthetic Routes to 4-Cyclohexyl-1,3-oxazolidin-2-one and its Derivatives

While established methods for the synthesis of 4-substituted-2-oxazolidinones exist, research is ongoing to develop more efficient, atom-economical, and environmentally friendly routes. A significant advancement is the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, which provides optically active 4-substituted 2-oxazolidinones with high enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org This method is notable for its scalability and the ability to tolerate a range of functional groups. rsc.org

Another innovative approach involves the cycloaddition of carbon dioxide to aziridines, a 100% atom-economical process for forming the oxazolidinone ring. researchgate.net Researchers have also explored tandem reactions, such as combining an asymmetric aldol (B89426) reaction with a Curtius rearrangement and subsequent intramolecular ring closure, to efficiently construct 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.com The development of conformationally constrained N-aryloxazolidinones, analogous to the antibiotic linezolid (B1675486), has also been reported, involving the successive construction of pyrrole, oxazepine, and oxazolidinone rings. nih.gov

Efforts are also directed towards the synthesis of derivatives with modified properties. For instance, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues have been synthesized through Knoevenagel condensation, demonstrating the versatility of the core structure for creating new compounds with potential applications. nih.gov

Expanded Scope of Asymmetric Transformations Mediated by the Cyclohexyl-Oxazolidinone Auxiliary

The utility of oxazolidinone auxiliaries, including the cyclohexyl variant, continues to expand beyond the well-established aldol reactions. researchgate.netdntb.gov.ua These auxiliaries are being employed in a wide array of asymmetric transformations to generate complex chiral molecules.

Modern extensions of the Evans' asymmetric methodology, which popularized oxazolidinone auxiliaries, now encompass a broader range of reaction types. colab.ws These include diastereoselective Michael additions, Pd(II)-catalyzed acetalization of alkenes, cyclopropanations, and allylations. sigmaaldrich.com The development of a novel cysteine-derived oxazolidinone auxiliary highlights the potential for intramolecular N-to-S acyl transfers, enabling the synthesis of valuable chiral scaffolds like cyclic ketones, tetrahydropyrones, and dihydroquinolinones through subsequent Pd-mediated transformations. digitellinc.com

Furthermore, the application of these auxiliaries has been extended to the transformation of α,β-unsaturated acyl-oxazolidinones through conjugate additions and pericyclic reactions. springerprofessional.de The scope now also includes the diastereoselective functionalization of vinyl-, alkynyl-, or allenyl-oxazolidinones, demonstrating their versatility in transforming various carbonyl compounds. springerprofessional.de

Rational Design and Development of New Cyclohexyl-Oxazolidinone Based Chiral Auxiliaries with Enhanced Selectivity

The rational design of new chiral auxiliaries based on the cyclohexyl-oxazolidinone scaffold aims to improve stereoselectivity and expand their applicability. Researchers are modifying the basic oxazolidinone structure to fine-tune its steric and electronic properties.

One approach involves the synthesis of racemic cyclohexyl-based chiral auxiliaries to explore their effectiveness in various reactions. researchgate.net For example, a new cyclohexyl-based auxiliary has been successfully applied in the total synthesis of (+)-linalool oxide. researchgate.net The modification of the core structure is a key strategy in extending the Evans' asymmetric methodology. colab.ws

The development of a cysteine-derived oxazolidinone auxiliary is a prime example of rational design. digitellinc.com By incorporating a sulfur atom, this auxiliary facilitates intramolecular acyl transfer reactions, leading to highly selective asymmetric transformations. digitellinc.com This demonstrates how thoughtful modifications can unlock novel reactivity and enhance the synthetic utility of the oxazolidinone platform.

Advancements in Theoretical and Computational Chemistry for Stereochemical Prediction and Mechanistic Understanding

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the stereochemical outcomes of reactions mediated by chiral auxiliaries like this compound. These methods provide valuable insights into reaction mechanisms and the origins of stereoselectivity.

Computational analyses, such as those using density functional theory (DFT) methods like M06-2X and B3LYP, can elucidate the transition states of reactions and explain observed facial selectivity. nih.gov For instance, computations have been used to understand why an imidazolidinone-catalyzed (4+3)-cycloaddition reaction proceeds with a facial selectivity opposite to that predicted by models for related Diels-Alder reactions. nih.gov Such studies reveal that subtle conformational changes, like the reorganization of a benzyl (B1604629) group to avoid intramolecular interactions, can significantly impact the activation barriers and, consequently, the stereochemical outcome. nih.gov

These computational models are crucial for rationalizing the diastereoselectivity observed in transformations such as the alkylation of chelated (Z)-enolates derived from N-acyl oxazolidinones. williams.edu By providing a detailed picture of the transition state, these theoretical studies guide the rational design of new, more selective chiral auxiliaries and reaction conditions.

Exploration of Cyclohexyl-Oxazolidinone Scaffolds in Material Science or other Chemical Disciplines (beyond drug discovery/biological activity)

While the primary application of cyclohexyl-oxazolidinone scaffolds has been in medicinal chemistry and as chiral auxiliaries in organic synthesis, their unique structural and chemical properties are beginning to attract attention in other fields, such as material science. rsc.orgnih.govresearchgate.net

The rigid, heterocyclic structure of the oxazolidinone ring, combined with the conformational properties of the cyclohexyl group, can be exploited to create novel materials with specific functionalities. For instance, the chemistry of [2.2]paracyclophane, a scaffold known for its use in functional materials, has been combined with thiosemicarbazone and thiazolidinone chemistry, which are structurally related to oxazolidinones. mdpi.com This research into functionalized 1,3-thiazolidin-4-ones derived from complex scaffolds like acenaphthequinone and [2.2]paracyclophane hints at the potential for creating advanced materials. mdpi.com

The ability of the oxazolidinone core to participate in the formation of polymers and other macromolecules is an area ripe for exploration. The development of polymer-supported reagents is a growing field, and the stable nature of the oxazolidinone ring makes it a candidate for incorporation into such systems. fluorochem.co.uk The exploration of these scaffolds in areas like chiral polymers, liquid crystals, or as components in supramolecular assemblies represents a promising future direction for the application of this compound and its derivatives beyond their traditional roles.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Cyclohexyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : Synthesis typically involves cyclohexylation of the oxazolidinone core under controlled conditions. Use aprotic solvents (e.g., dichloromethane) and catalysts (e.g., Lewis acids) to enhance yield. Optimize temperature (40–60°C) and stoichiometry to suppress side reactions like ring-opening. Monitor progress via TLC or HPLC .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Employ a combination of 1H^1H/13C^{13}C-NMR to confirm substituent positions, IR for carbonyl (C=O) stretching (~1750 cm1^{-1}), and elemental analysis for purity. Mass spectrometry (ESI-MS) provides molecular ion verification. For crystalline samples, X-ray diffraction resolves conformational details .

Q. What documentation practices are essential for ensuring the reproducibility of synthesis procedures?

  • Methodological Answer : Document reagent purities, solvent drying methods, reaction times, and purification steps (e.g., column chromatography gradients). Include spectral data in supplementary materials and reference known compounds via CAS numbers. Follow journal guidelines for experimental transparency .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, fluorinated analogs show C=O···H–N hydrogen bonding (2.8–3.2 Å) influencing crystal packing. Use software like SHELX for structure refinement .

Q. What strategies address discrepancies between computational models and experimental reactivity data for this compound?

  • Methodological Answer : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies. Adjust solvent polarity parameters in simulations to match experimental conditions. Use Hammett plots to correlate electronic effects with reaction rates .

Q. How do intermolecular interactions in the crystal structure influence reactivity in solution?

  • Methodological Answer : Hydrogen bonding and van der Waals interactions observed in crystals (e.g., π-stacking of cyclohexyl groups) may stabilize transition states. Compare solid-state IR with solution-phase spectra to identify solvent effects on reactivity .

Q. What chiral resolution techniques isolate enantiomers of this compound?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and polar solvents (hexane/isopropanol). Determine enantiomeric excess via 1H^1H-NMR with chiral shift reagents or circular dichroism. X-ray crystallography confirms absolute configuration .

Q. How can researchers analyze contradictory bioactivity data across studies?

  • Methodological Answer : Perform dose-response assays (IC50_{50}) under standardized conditions (pH, temperature). Validate target engagement via SPR or ITC. Use meta-analysis to account for variability in cell lines or assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclohexyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Cyclohexyl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.